molecular formula C21H30O3 B14800331 Methyl 4-androsten-3-one 17beta-carboxylate; Org 7329-0

Methyl 4-androsten-3-one 17beta-carboxylate; Org 7329-0

Cat. No.: B14800331
M. Wt: 330.5 g/mol
InChI Key: XWFWMYFLNHTEBF-XZFNAKAKSA-N
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Description

Methyl 4-androsten-3-one 17beta-carboxylate, also known as Org 7329-0, is a synthetic steroid compound. It is a derivative of androstane and features a ketone group at the 3-position and a carboxylate ester at the 17beta-position. This compound is known for its antiandrogenic properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-androsten-3-one 17beta-carboxylate typically involves the esterification of 4-androsten-3-one-17beta-carboxylic acid. The reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-androsten-3-one 17beta-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-androsten-3-one 17beta-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-androsten-3-one 17beta-carboxylate is unique due to its specific structure, which allows it to act as a selective inhibitor of 5α-reductase. This selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

XWFWMYFLNHTEBF-XZFNAKAKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C

Origin of Product

United States

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